

An In-depth Technical Guide to 2,4,6-Trimethoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2,4,6-Trimethoxyphenylboronic acid

Cat. No.: B152733

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **2,4,6-trimethoxyphenylboronic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Properties

2,4,6-Trimethoxyphenylboronic acid is an organoboron compound with the chemical formula $C_9H_{13}BO_5$.^[1]^[2] It features a phenyl ring substituted with a boronic acid group and three methoxy groups at positions 2, 4, and 6.

Structure:

Figure 1: Chemical structure of **2,4,6-Trimethoxyphenylboronic acid**.

Physicochemical Properties:

A summary of the key quantitative data for **2,4,6-trimethoxyphenylboronic acid** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ BO ₅	[1][2]
Molecular Weight	212.01 g/mol	[1][3]
CAS Number	135159-25-0	[3]
Appearance	White to cream to pale yellow crystals or powder	[4]
Melting Point	96.0-103.0 °C	[4]
Solubility	Slightly soluble in water	[5]
Purity	≥97.5% (HPLC)	[4]

Spectroscopic Data:

While specific, detailed spectra with peak assignments for **2,4,6-trimethoxyphenylboronic acid** are not readily available in the reviewed literature, a supplier specification sheet indicates that the proton NMR conforms to the expected structure.[4] For reference, the characteristic spectral regions for similar arylboronic acids are discussed below:

- ¹H NMR: The proton NMR spectrum would be expected to show singlets for the aromatic protons, the methoxy protons, and a broad singlet for the hydroxyl protons of the boronic acid group.
- ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with those bonded to oxygen appearing at lower field, and a signal for the methoxy carbons. The carbon atom attached to the boron atom would also have a characteristic chemical shift.
- IR Spectroscopy: The infrared spectrum of an arylboronic acid typically shows a strong, broad O-H stretching band around 3300 cm⁻¹ due to hydrogen bonding. C-O stretching from the methoxy groups would be observed in the 1250-1000 cm⁻¹ region, and B-C stretching may appear around 1090-1000 cm⁻¹.[6]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A general and widely used method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. While a specific protocol for **2,4,6-trimethoxyphenylboronic acid** is not detailed in the available literature, the following procedure for the structurally similar 2,4,6-trimethylphenylboronic acid illustrates the key steps. [7][8] This can be adapted by starting with 2-bromo-1,3,5-trimethoxybenzene.

Experimental Protocol: Representative Synthesis of an Arylboronic Acid[7][8]

- Grignard Reagent Formation:

- To a dry, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
- Slowly add a solution of the corresponding aryl bromide (e.g., 2-bromo-1,3,5-trimethoxybenzene) (1 equivalent) in anhydrous THF via the dropping funnel.
- If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be required.
- Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

- Borylation:

- Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of triethyl borate (1.5 to 2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

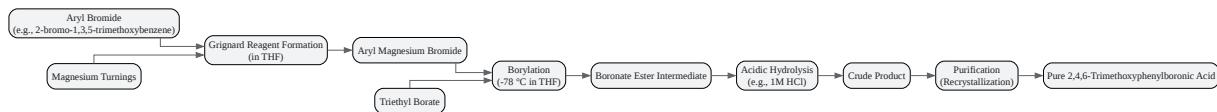
- Hydrolysis and Work-up:

- Cool the reaction mixture to 0 °C in an ice bath.

- Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
- Stir the mixture for a few hours at room temperature.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

• Purification:

- Recrystallize the crude product from a suitable solvent system (e.g., benzene or a mixture of hexanes and ethyl acetate) to yield the pure arylboronic acid.



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Figure 2: General workflow for the synthesis of arylboronic acids.

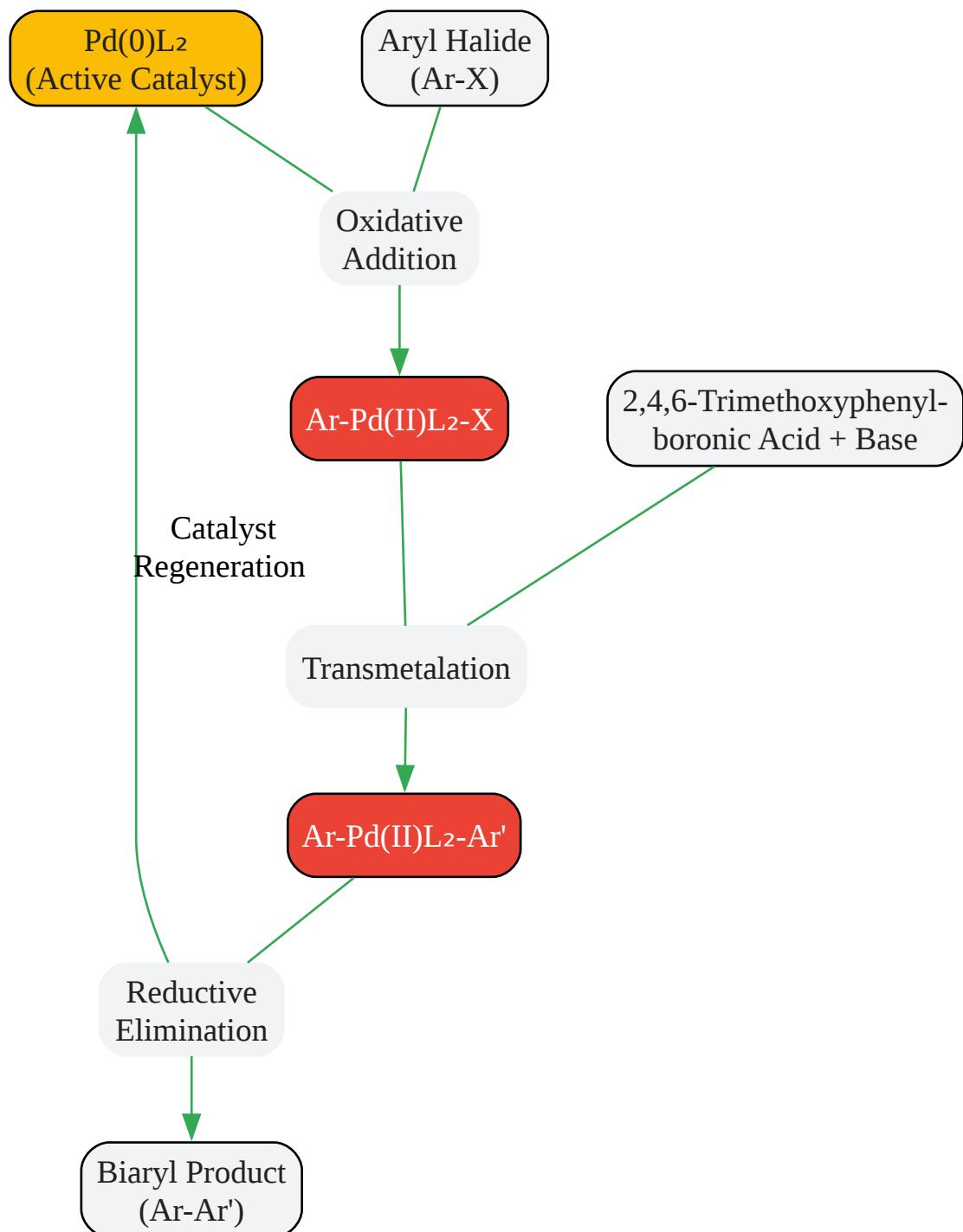
Applications in Suzuki-Miyaura Cross-Coupling

2,4,6-Trimethoxyphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^[9] This reaction forms a carbon-carbon bond between the aryl group of the boronic acid and an organic halide or triflate, making it a powerful tool for the synthesis of biaryls and other complex molecules.^[2] ^[10]^[11]

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three main steps:[2]

- Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.
- Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.



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Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[10]

The following is a general procedure for a Suzuki-Miyaura coupling reaction. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

- Reaction Setup:
 - In a round-bottom flask or a reaction vial, combine the aryl halide (1 equivalent), **2,4,6-trimethoxyphenylboronic acid** (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or $\text{Pd}_2(\text{dba})_3$; 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 ; 2-3 equivalents).
 - If a ligand is required (e.g., for less reactive aryl chlorides), add the appropriate phosphine ligand.
 - Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen).
- Reaction Execution:
 - Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water; or dioxane and water) to the reaction vessel.
 - Heat the reaction mixture with stirring to the desired temperature (typically between 80-110 °C).
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety Information

2,4,6-Trimethoxyphenylboronic acid is an irritant.[\[2\]](#) It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood. It is advisable to store it in a cool, dry place under an inert atmosphere.[\[3\]](#)

Hazard Statements:[\[2\]](#)

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

This guide provides a summary of the available technical information on **2,4,6-trimethoxyphenylboronic acid**. For further details, it is recommended to consult the cited literature and relevant safety data sheets.

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References

- 1. cris.unibo.it [cris.unibo.it]
- 2. 2,4,6-Trimethoxyphenylboronic acid | C9H13BO5 | CID 4197996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethoxyphenylboronic acid | 135159-25-0 [sigmaaldrich.com]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 5. 2,4,6-Trimethoxybenzeneboronic acid, 98% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
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